2,4-Difluoro-5-nitropyridine
Description
2,4-Difluoro-5-nitropyridine (CAS: 60186-15-4) is a fluorinated pyridine derivative with the molecular formula C₅H₂F₂N₂O₂ and a molecular weight of 160.08 g/mol. The compound features fluorine atoms at the 2- and 4-positions and a nitro group at the 5-position on the pyridine ring. It is primarily utilized as a key intermediate in medicinal chemistry and organic synthesis due to its electron-deficient aromatic system, which facilitates nucleophilic substitution reactions .
Properties
IUPAC Name |
2,4-difluoro-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2N2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPMWQXRTRVQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90483646 | |
| Record name | 2,4-Difluoro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90483646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60186-15-4 | |
| Record name | 2,4-Difluoro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90483646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Difluoro-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 2,4-Difluoro-5-nitropyridine can be achieved through several synthetic routes. One common method involves the nitration of 2,4-difluoropyridine using nitric acid and sulfuric acid as nitrating agents . The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often require precise control of temperature, pressure, and reactant concentrations to achieve high purity and consistent product quality .
Chemical Reactions Analysis
2,4-Difluoro-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing fluorine and nitro groups makes the pyridine ring highly susceptible to nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while reduction typically produces 2,4-difluoro-5-aminopyridine .
Scientific Research Applications
2,4-Difluoro-5-nitropyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-nitropyridine is primarily related to its ability to undergo nucleophilic substitution and reduction reactions. The electron-withdrawing effects of the fluorine and nitro groups make the pyridine ring highly reactive towards nucleophiles, facilitating the formation of various substituted derivatives . Additionally, the nitro group can be reduced to an amino group, which can further participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Structural Analogs: Positional Isomers and Halogen Variations
The reactivity and applications of 2,4-difluoro-5-nitropyridine are influenced by the positions of fluorine and nitro groups. Below is a comparative analysis with structurally related pyridine derivatives:
Table 1: Key Properties of this compound and Analogs
Electronic and Steric Effects
- Fluorine vs. Chlorine Substitution :
The replacement of fluorine with chlorine in 2-chloro-5-nitropyridine increases molecular weight and introduces a stronger electron-withdrawing effect. However, chlorine’s larger atomic size may sterically hinder reactions compared to fluorine, which is smaller and less polarizable . - Mono- vs. Di-fluorination: this compound exhibits enhanced electron deficiency compared to its mono-fluoro analog (2-fluoro-5-nitropyridine), making it more reactive toward nucleophilic aromatic substitution (SNAr). The dual fluorine atoms further activate the pyridine ring, directing incoming nucleophiles to specific positions .
Positional Isomerism
- 2,3-Difluoro-5-nitropyridine vs. This compound: The shift of one fluorine from the 4- to the 3-position alters the electronic landscape.
Functional Group Modifications
- Methyl Substitution : 2-Fluoro-4-methyl-5-nitropyridine introduces a methyl group at the 4-position, enhancing lipophilicity. This modification is advantageous in drug design, where improved blood-brain barrier penetration is desired .
Biological Activity
2,4-Difluoro-5-nitropyridine is a fluorinated pyridine compound known for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula C5H3F2N2O2 and features a pyridine ring substituted with two fluorine atoms and a nitro group. The presence of these functional groups contributes to its unique reactivity and biological properties.
Target Interactions
The compound interacts with various biological targets, including enzymes and proteins. Its nitro group can undergo reduction to form reactive intermediates, leading to covalent modifications of biomolecules. This mechanism is crucial in understanding its inhibitory effects on certain enzymes and signaling pathways .
Biochemical Pathways
Fluoropyridines like this compound are involved in several biochemical pathways. They can be metabolized by cytochrome P450 enzymes, producing reactive metabolites that may interact with cellular components, resulting in altered cellular functions .
Antimicrobial Activity
Nitro-containing compounds are recognized for their antimicrobial properties. For instance, this compound may exhibit similar mechanisms to established nitro drugs like metronidazole, where the reduction of the nitro group leads to toxic intermediates that damage DNA and cause cell death .
Anti-inflammatory Effects
Recent studies have indicated that nitro compounds can modulate inflammatory responses. The ability of this compound to influence signaling pathways related to inflammation suggests potential therapeutic applications in treating inflammatory diseases .
Anticancer Potential
Preliminary research indicates that fluorinated pyridines may have anticancer properties due to their ability to interfere with cellular signaling pathways involved in tumor growth. The formation of reactive nitrogen species from the reduction of the nitro group can lead to oxidative stress, which is known to activate various stress response pathways in cancer cells .
Case Studies and Research Findings
- Enzyme Inhibition Studies : In laboratory settings, this compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, studies demonstrate that at low concentrations, it can selectively inhibit certain cytochrome P450 enzymes without significant toxicity.
- Cellular Response Analysis : Research utilizing cell lines has illustrated that exposure to this compound alters gene expression related to oxidative stress responses. These findings suggest its potential use as a tool for studying cellular stress mechanisms.
- Animal Model Evaluations : In vivo studies have shown varied effects based on dosage. Low doses resulted in minimal toxicity while exhibiting significant biochemical effects such as enzyme modulation and altered signaling pathways.
Data Summary Table
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
